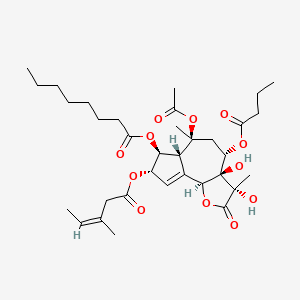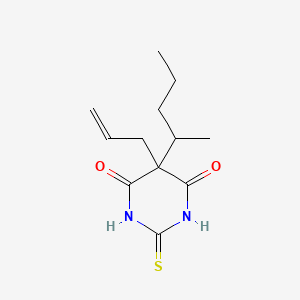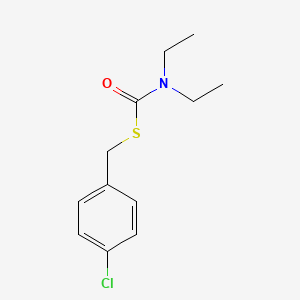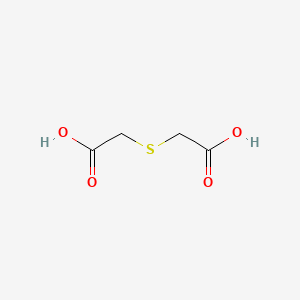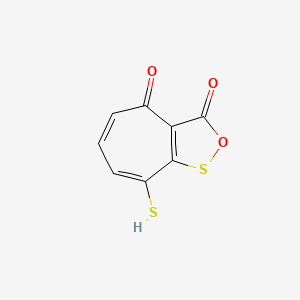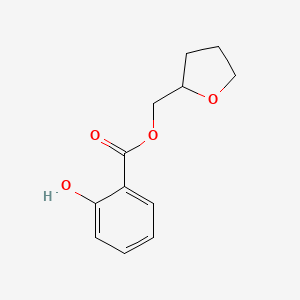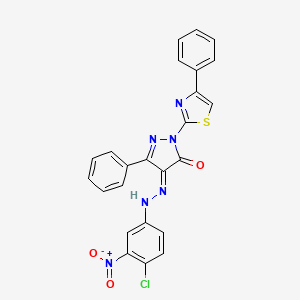
C 87
Vue d'ensemble
Description
C 87 is a novel small-molecule inhibitor of tumor necrosis factor alpha (TNFα). It has shown potent inhibition of TNFα-induced cytotoxicity with an IC50 value of 8.73 μM . This compound has gained attention due to its potential therapeutic applications in treating inflammatory diseases and conditions associated with excessive TNFα activity.
Applications De Recherche Scientifique
C 87 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study TNFα signaling pathways and to develop new inhibitors with improved efficacy.
Biology: Employed in cell culture studies to investigate the effects of TNFα inhibition on cell viability and apoptosis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
C 87 exerts its effects by directly binding to TNFα, thereby inhibiting its ability to induce cytotoxicity. This inhibition blocks multiple TNFα-triggered signaling pathways, including the activation of caspase-3 and caspase-8, and the degradation of IκBα. By preventing these signaling events, this compound effectively reduces inflammation and cell death .
Méthodes De Préparation
The synthesis of C 87 involves several steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles under moderate reaction conditions . This method is efficient and yields high purity products. Industrial production methods for this compound are not widely documented, but typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
C 87 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include acids, bases, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Comparaison Avec Des Composés Similaires
C 87 is unique compared to other TNFα inhibitors due to its specific binding affinity and potent inhibitory effects. Similar compounds include:
Etanercept: A biologic TNFα inhibitor used in the treatment of autoimmune diseases.
Infliximab: Another biologic TNFα inhibitor with applications in treating inflammatory conditions.
Adalimumab: A monoclonal antibody that targets TNFα and is used in various inflammatory diseases
This compound stands out due to its small-molecule nature, which allows for easier synthesis and potentially lower production costs compared to biologic inhibitors.
Propriétés
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQQWJUYYUNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








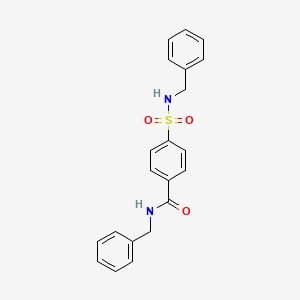
![[6-Amino-4,5-dibromo-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium;chloride](/img/structure/B1683124.png)
